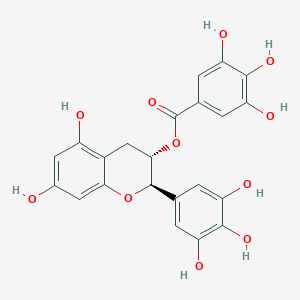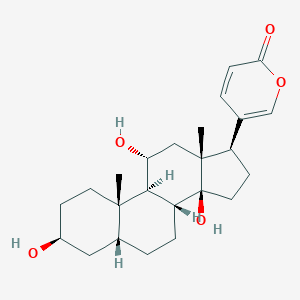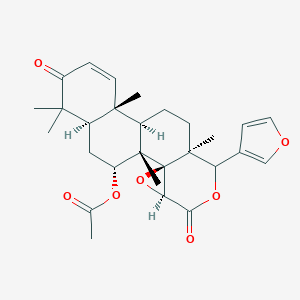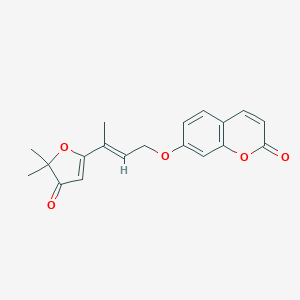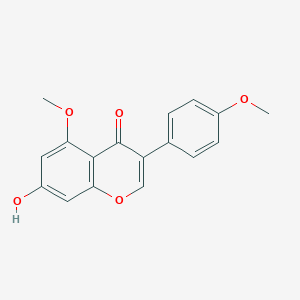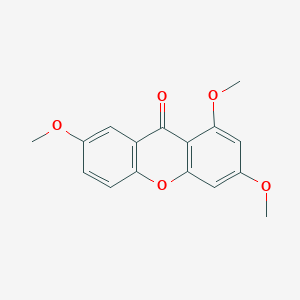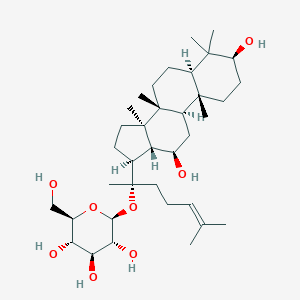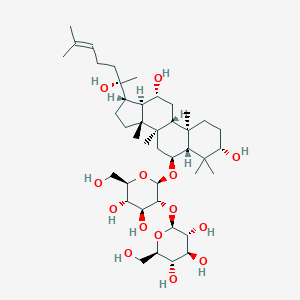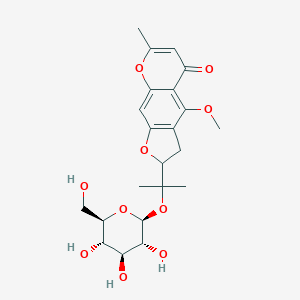
Glucosinalbin
Descripción general
Descripción
Glucosinalbin, also known as Sinalbin, is a glucosinolate found in the seeds of white mustard, Sinapis alba, and in many wild plant species . It is metabolized to form the mustard oil 4-hydroxybenzyl isothiocyanate by the enzyme myrosinase .
Synthesis Analysis
Glucosinalbin synthesis is under enzymatic control and the structures are derived from both protein and non-protein L-amino acids . A study has reported the isolation of Glucosinalbin from Moringa oleifera seeds, where it constitutes the major glucosinolate. Its structure was established through a seven-step chemical synthesis starting from L-rhamnose .
Molecular Structure Analysis
The molecular formula of Glucosinalbin is C14H19NO10S2 . It has an average mass of 425.431 Da and a monoisotopic mass of 425.045044 Da .
Chemical Reactions Analysis
Glucosinalbin is a sulfur-rich, anionic secondary metabolite found principally in the plant order Brassicales . The degradation and derivatisation workflows that have been utilized for conducting “glucosinolate analysis” are summarized .
Physical And Chemical Properties Analysis
Glucosinalbin is a sulfur- and nitrogen-containing secondary metabolite . It is mainly distributed in the order Brassicales .
Aplicaciones Científicas De Investigación
Antioxidant Properties: Gs, along with two other GSLs (glucoraphasatin and glucohesperin), demonstrated protective effects against oxidative stress and cell death induced by hydrogen peroxide (H2O2). These GSLs did not affect cardiac cell viability but effectively countered oxidative damage .
Independent of H2S Signaling: Interestingly, while hydrogen sulfide (H2S) is known to have cardioprotective effects, the GSLs’ protective action was independent of H2S signaling. They did not induce H2S release or alter endogenous H2S levels in cardiac cells .
Cancer Prevention and Detoxification
Gs, like other GSLs, can be hydrolyzed into isothiocyanates (ITCs) when plant tissues are damaged. These ITCs have been associated with cancer prevention and detoxification:
Anti-Cancer Properties: ITCs derived from Gs may inhibit cancer cell growth, induce apoptosis, and suppress tumor development. They modulate various cellular pathways involved in cancer progression .
Detoxification: GSLs play a role in detoxifying harmful compounds by promoting their excretion. Gs-derived ITCs enhance detoxification enzymes, aiding the body in eliminating carcinogens and other toxins .
Anti-Inflammatory and Immune-Modulating Effects
Gs and its breakdown products contribute to immune system regulation and inflammation control:
Immune Modulation: GSLs can influence immune responses by affecting cytokine production, immune cell activation, and antigen presentation. Gs-derived ITCs may enhance immune surveillance and defense mechanisms .
Anti-Inflammatory Activity: ITCs from Gs exhibit anti-inflammatory effects by inhibiting pro-inflammatory mediators and pathways. This property may be beneficial in managing chronic inflammatory conditions .
Metabolic Health and Weight Management
Gs-related ITCs may impact metabolic health and body weight:
Metabolic Regulation: ITCs can modulate glucose metabolism, lipid profiles, and insulin sensitivity. Gs-derived ITCs may contribute to metabolic homeostasis .
Potential Role in Obesity: Some studies suggest that GSLs may help regulate appetite and fat accumulation, potentially aiding in weight management .
Skin Health and Wound Healing
Gs and its derivatives may have skin-related benefits:
Skin Protection: ITCs from Gs possess antioxidant and anti-inflammatory properties, which could promote skin health and protect against UV-induced damage .
Wound Healing: GSLs may accelerate wound healing by enhancing collagen synthesis and tissue repair processes .
Neuroprotection and Cognitive Health
Emerging evidence suggests GSLs’ involvement in brain health:
Neuroprotective Effects: ITCs derived from Gs may protect neurons from oxidative stress, inflammation, and neurodegenerative processes .
Cognitive Enhancement: GSLs might enhance cognitive function by supporting neuronal integrity and synaptic plasticity .
Félix Harvey et al. (2024). “The Antioxidant Properties of Glucosinolates in Cardiac Cells Are Independent of H2S Signaling.” Int. J. Mol. Sci., 25(2), 696. Read more Review article: “Improvement of glucosinolates by metabolic engineering in Brassica crops.” Biological Research, 54(1), 1-13. Read more
Mecanismo De Acción
Target of Action
Glucosinalbin, a type of glucosinolate, is primarily found in plants of the Brassicaceae family, including Brassica crops such as broccoli, cabbage, and oilseed rape . The primary targets of glucosinalbin are the enzymes and proteins involved in the plant’s defense mechanisms, contributing to the plant’s resistance against pests and diseases .
Mode of Action
Glucosinalbin interacts with its targets by undergoing enzymatic hydrolysis, a process that releases bioactive metabolites. These metabolites play a crucial role in the plant’s defense system, contributing to its unique flavor and potential health benefits .
Biochemical Pathways
The biochemical pathway of glucosinalbin involves several processes, including the biosynthesis of glucosinolates, the hydrolysis of glucosinolates, the inhibition of glucosinolate transport processes, and the redirection of metabolic flux to glucosinolates . These processes are crucial for the production and function of glucosinalbin in the plant.
Pharmacokinetics
It is known that glucosinolates are secondary metabolites that are mainly present in plants . Therefore, the absorption, distribution, metabolism, and excretion (ADME) of glucosinalbin would largely depend on the plant’s metabolic processes.
Result of Action
The action of glucosinalbin results in the production of bioactive metabolites that confer benefits to plant defense, human health, and the unique flavor of some Brassica crops . Certain glucosinolate profiles, including potentially glucosinalbin, can have adverse effects and are known as anti-nutritional factors .
Direcciones Futuras
There is ongoing research to increase beneficial glucosinolates like Glucosinalbin and reduce detrimental ones in the most commonly consumed Brassica crops . The powerful CRISPR/Cas9 technique is seen as a promising tool for the improvement of glucosinolate profile and content in Brassica crops in the near future .
Propiedades
IUPAC Name |
[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1E)-2-(4-hydroxyphenyl)-N-sulfooxyethanimidothioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO10S2/c16-6-9-11(18)12(19)13(20)14(24-9)26-10(15-25-27(21,22)23)5-7-1-3-8(17)4-2-7/h1-4,9,11-14,16-20H,5-6H2,(H,21,22,23)/b15-10+/t9-,11-,12+,13-,14+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWBNBPSEKLOHJU-BXLHIMNRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=NOS(=O)(=O)O)SC2C(C(C(C(O2)CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C/C(=N\OS(=O)(=O)O)/S[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO10S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Glucosinalbin | |
CAS RN |
19253-84-0 | |
| Record name | Glucosinalbate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019253840 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | GLUCOSINALBATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MZ3RB28MCY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[2-[19-Amino-6-(3,4-dicarboxybutanoyloxy)-11,18-dihydroxy-5,9-dimethylicosan-7-yl]oxy-2-oxoethyl]butanedioic acid](/img/structure/B191276.png)

